2-(Tributylstannyl)furan

Catalog No.
S723377
CAS No.
118486-94-5
M.F
C16H30OSn
M. Wt
357.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Tributylstannyl)furan

CAS Number

118486-94-5

Product Name

2-(Tributylstannyl)furan

IUPAC Name

tributyl(furan-2-yl)stannane

Molecular Formula

C16H30OSn

Molecular Weight

357.1 g/mol

InChI

InChI=1S/C4H3O.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3;

InChI Key

SANWDQJIWZEKOD-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CO1

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CO1

Precursor for Furan-based Organometallic Compounds:

2-(Tributylstannyl)furan serves as a valuable precursor for the synthesis of diverse furan-containing organometallic compounds. Its reactive Sn-C bond readily undergoes transmetalation reactions with different transition metals, leading to the formation of novel furan-metal complexes. These complexes exhibit interesting properties and potential applications in catalysis, medicinal chemistry, and material science [].

2-(Tributylstannyl)furan is an organotin compound characterized by the presence of a tributylstannyl group attached to a furan ring. Its molecular formula is C16H30OSn, and it has a molecular weight of 357.12 g/mol. This compound is notable for its properties, such as a density of 1.134 g/mL at 25 °C and a high boiling point of over 230 °F, indicating stability under various conditions . It is primarily used in organic synthesis and as an intermediate in the production of other chemical compounds.

  • Cross-Coupling Reactions: It can be employed in palladium-catalyzed cross-coupling reactions, making it useful for forming carbon-carbon bonds .
  • Deprotection Reactions: This compound has been utilized in the synthesis of nucleoside analogs, where it reacts with various substrates under deprotection conditions to yield purine derivatives .
  • Nucleophilic Substitution: The tributylstannyl group enhances the reactivity of the furan moiety, facilitating nucleophilic substitution reactions with electrophiles .

The synthesis of 2-(Tributylstannyl)furan typically involves:

  • Stannylation of Furan: The compound can be synthesized by reacting furan with tributylstannyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This method allows for the selective introduction of the tributylstannyl group onto the furan ring .
  • Cross-Coupling Techniques: Utilizing transition metal catalysts (e.g., palladium), 2-(Tributylstannyl)furan can be synthesized through cross-coupling reactions with appropriate halogenated precursors .

2-(Tributylstannyl)furan finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules.
  • Fluorescent Probes: Its derivatives are utilized in biochemistry for labeling nucleic acids and studying their interactions .
  • Agrochemicals: The compound is also explored for potential use in agrochemical formulations due to its unique reactivity profile .

Interaction studies involving 2-(Tributylstannyl)furan primarily focus on its reactivity with biological molecules and other chemical species. These studies are crucial for understanding how this compound can be leveraged in drug design and development. For example, its ability to form stable complexes with nucleic acids makes it a candidate for further exploration in therapeutic applications .

Several compounds share structural similarities with 2-(Tributylstannyl)furan, including:

Compound NameMolecular FormulaUnique Features
2-(Tributylstannyl)thiopheneC16H30OSnContains a thiophene ring instead of furan
1,4-Di(furan-2-yl)benzeneC12H10O2Comprises two furan rings linked to a benzene core
2-(Triethylstannyl)furanC12H24OSnUses triethyl instead of tributyl groups

Uniqueness: The presence of the tributyl group enhances solubility and stability compared to other stannylated compounds. Moreover, its specific application in nucleoside analog synthesis distinguishes it from similar compounds that may not exhibit such versatility.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Dates

Modify: 2023-08-15

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